2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical substance with the molecular formula C16H22F2N2O2S2 and a molecular weight of 376.481.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, piperidone analogs, which could potentially include this compound, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day2.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, based on its molecular formula, it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, compounds bearing a piperidone skeleton, which this compound may possess, have been synthesized to mimic naturally occurring alkaloids and steroids, and to study their biological activity2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the search results. However, based on its molecular formula and weight, it can be inferred that it is a relatively large molecule with potential for complex interactions due to the presence of multiple different types of atoms1.Scientific Research Applications
Glycosylation Studies
- Glycosylation Reactions : Compounds similar to the one , particularly those involving benzenesulfinyl piperidine, have been used in the activation of thioglycosides for glycosylation reactions. This process is crucial for the synthesis of diverse glycosidic linkages, fundamental in the development of various biochemical compounds (Crich & Smith, 2001).
Corrosion Inhibition
- Quantum Chemical Studies for Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, crucial for protecting industrial equipment and ensuring the longevity of metal components. Molecular dynamics simulations and quantum chemical calculations help in understanding these compounds' adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).
Material Science
- Structural and Thermal Studies : Research into compounds with piperidine and benzenesulfonyl groups includes exploring their structural, thermal, and optical properties. Such studies are vital for developing new materials with potential applications in electronics, pharmaceuticals, and other industries (Karthik et al., 2021).
Herbicide Development
- Herbicidal Applications : The development of new herbicidal compounds often involves the synthesis of intermediates with benzenesulfonamide groups. These compounds are key in creating effective herbicides for agriculture, enhancing crop protection and yield (Hamprecht et al., 1999).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. It is recommended to handle all chemical substances with appropriate safety measures.
Future Directions
The future directions for the study and application of this compound are not specified in the search results. However, given the wide range of bioactivities associated with piperidone analogs, there is potential for further exploration in various fields of biological and medical research2.
properties
IUPAC Name |
2,6-difluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S2/c17-14-2-1-3-15(18)16(14)24(21,22)19-10-12-4-7-20(8-5-12)13-6-9-23-11-13/h1-3,12-13,19H,4-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWIECLPONWUDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3CCSC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.